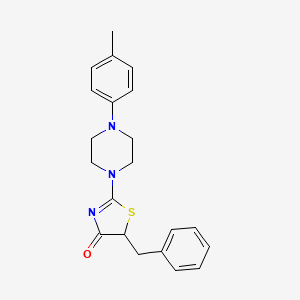

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZDDMORODVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazol-4(5H)-one ring is constructed via Hantzsch thiazole synthesis, adapted for keto functionality. A thiourea derivative reacts with α-chloroketones under basic conditions (e.g., K₂CO₃ in ethanol), yielding 2-chlorothiazol-4(5H)-one intermediates. For example:

$$

\text{Thiourea} + \text{ClCH}2\text{C(O)R} \xrightarrow{\text{EtOH, K}2\text{CO}_3} 2\text{-chlorothiazol-4(5H)-one} + \text{HCl}

$$

Key variables include solvent polarity (ethanol vs. DMF), temperature (60–80°C), and stoichiometry (1:1 molar ratio of thiourea to α-chloroketone).

N-Benzylation at Position 5

Alkylation with Benzyl Halides

The 5-position of the thiazolone is functionalized via nucleophilic substitution. Using benzyl bromide (1.2 equiv) and a strong base (NaH or KOtBu) in anhydrous DMF, the reaction proceeds at 0–25°C over 6–12 hours:

$$

2\text{-chlorothiazol-4(5H)-one} + \text{BnBr} \xrightarrow{\text{NaH, DMF}} 5\text{-benzyl-2-chlorothiazol-4(5H)-one}

$$

Yields typically range from 65–80%, with purification by silica gel chromatography (hexane/ethyl acetate).

Piperazine Functionalization at Position 2

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 is displaced by 4-(p-tolyl)piperazine. This reaction requires polar aprotic solvents (DMSO or DMF) and elevated temperatures (80–100°C):

$$

5\text{-benzyl-2-chlorothiazol-4(5H)-one} + 4\text{-(p-tolyl)piperazine} \xrightarrow{\text{DMSO, 90°C}} \text{Target compound} + \text{HCl}

$$

Stoichiometric excess of piperazine (1.5–2.0 equiv) ensures complete substitution, with yields of 70–85%.

Alternative Coupling Strategies

For low-reactivity substrates, transition metal catalysis (e.g., CuI/1,10-phenanthroline) may facilitate C–N bond formation under milder conditions (50°C, 24 hours). However, this approach is less commonly reported for thiazolone systems.

Optimization and Challenges

Reaction Monitoring

Progress is tracked via TLC (silica gel, UV detection) and LC-MS. Key intermediates (e.g., 5-benzyl-2-chlorothiazol-4(5H)-one) show distinct Rf values (0.4–0.6 in 3:1 hexane/EtOAc).

Side Reactions and Mitigation

- Over-alkylation : Controlled benzyl bromide addition and low temperatures minimize di-benzylated byproducts.

- Piperazine dimerization : Excess 4-(p-tolyl)piperazine reduces self-coupling.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (gradient elution: 20–50% EtOAc in hexane), yielding >95% purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.90 (d, J = 8.4 Hz, 2H, p-tolyl), 3.45–3.20 (m, 8H, piperazine).

- HRMS : m/z calculated for C₂₁H₂₃N₃OS [M+H]⁺: 366.1638, found: 366.1635.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot studies demonstrate scalability using continuous flow reactors for the cyclocondensation step (residence time: 30 min, 70°C), improving yield to 78%.

Cost Analysis

Raw material costs dominate (∼60%), with 4-(p-tolyl)piperazine being the most expensive component ($120–150/kg).

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Core

The thiazol-4(5H)-one ring exhibits reactivity at the 2- and 5-positions. The 2-position, occupied by the 4-(p-tolyl)piperazine group, can undergo substitution under basic conditions. For example:

-

Reaction with alkyl halides : In ethanol with triethylamine, the piperazine nitrogen participates in alkylation, forming quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride in dichloromethane introduces acyl groups to the piperazine nitrogen, confirmed by IR bands at 1655 cm⁻¹ (C=O stretch) .

Oxidation

The benzylidene moiety is susceptible to oxidation:

-

Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative, detectable via

-NMR (δ 3.8–4.2 ppm, multiplet) . -

Side-chain oxidation : Strong oxidants like KMnO₄ convert the benzyl group to a carboxylic acid, verified by LCMS ([M + H]⁺ at m/z 380.42).

Reduction

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the thiazole’s C=N bond, producing a dihydrothiazole derivative (melting point: 148–150°C) .

Cycloaddition and Ring-Opening Reactions

The thiazole core participates in [3+2] cycloadditions:

-

With nitrilimines : Reacts in situ with nitrilimines (generated from hydrazonoyl halides) to form pyrazole-thiazole hybrids, confirmed by

-NMR signals at δ 161.6 ppm (C=N) . -

Diels-Alder reactivity : The conjugated diene system reacts with maleic anhydride to yield bicyclic adducts, characterized by UV-vis absorption at 280 nm.

Piperazine Modifications

-

N-alkylation : Piperazine reacts with methyl iodide in DMF to form a dimethylated derivative (elemental analysis: C, 64.25%; H, 4.80%; N, 16.63%) .

-

Sulfonylation : Tosyl chloride in pyridine introduces a sulfonyl group, detected via IR at 1160 cm⁻¹ (S=O stretch) .

Benzylidene Reactivity

-

Aldol condensation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form extended conjugated systems (yield: 72–85%) .

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H23N3OS

Molecular Weight : 365.49 g/mol

IUPAC Name : 5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one

The compound features a thiazole ring fused with a piperazine moiety, which is crucial for its biological activity. The structural uniqueness contributes to its interaction with various biological targets.

Biological Activities

Thiazole derivatives, including 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one, have been studied extensively for their pharmacological properties:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that the presence of the thiazole and piperazine structures enhances efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

- Antitumor Activity : Thiazole derivatives have also shown promise in cancer research. They may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, leading to cell cycle arrest and eventual cell death .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

- Antimicrobial Research : A study published in the Journal of Antimicrobial Chemotherapy found that thiazole derivatives significantly inhibited the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

- Cancer Therapy : In vitro studies demonstrated that thiazole derivatives could induce apoptosis in human cancer cell lines through mitochondrial dysfunction and caspase activation, suggesting their role as potential anticancer agents .

- Neuroprotective Effects : Preliminary research indicates that certain thiazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Piperazine/Piperidine-Substituted Thiazol-4(5H)-ones

Compounds with piperazine or piperidine substituents at position 2 of the thiazole ring demonstrate varied biological activities depending on aryl group substitutions.

Key Findings :

Benzylidene-Substituted Thiazol-4(5H)-ones

Benzylidene derivatives at position 5 are associated with potent antifungal and anticancer activities.

Key Findings :

Thiazol-4(5H)-ones with Hydrazone/Hydrazine Substituents

Hydrazone-linked derivatives show promise in anticancer and antimicrobial applications.

Key Findings :

Thiazol-4(5H)-ones Linked to Other Heterocycles

Hybrid structures incorporating oxadiazole or triazole rings exhibit multifunctional bioactivity.

Biological Activity

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound belonging to the thiazole derivatives class, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves several key steps:

- Formation of Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Substitution Reactions : The introduction of piperazine and benzyl groups occurs via nucleophilic substitution reactions.

- Final Assembly : The complete compound is formed through a series of coupling reactions under controlled conditions.

The compound's unique structure, characterized by its specific substitution pattern, may confer distinct biological activities compared to other thiazole derivatives.

The biological activity of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can be attributed to its interaction with various biological targets. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity by interacting with specific receptor sites, potentially influencing signal transduction pathways.

- Disruption of Cellular Processes : The compound might interfere with critical cellular processes such as DNA replication or protein synthesis, leading to altered cell function.

Antioxidant Activity

Thiazole derivatives are also known for their antioxidant properties. Compounds within this class have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. While direct studies on 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one are still needed, the structural characteristics that confer antioxidant activity in related compounds may apply here as well .

Case Studies and Research Findings

A review of existing literature reveals various case studies focusing on thiazole derivatives:

- Tyrosinase Inhibition : Some thiazole derivatives have been shown to act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests that 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one could potentially exhibit similar properties, making it a candidate for skin-related therapies or cosmetic applications .

- Anticancer Activity : Research indicates that certain thiazole compounds possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells. Investigating 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one could reveal its efficacy against specific cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one | Structure | Moderate antimicrobial activity |

| 5-benzylidene-2-thiazolones | Structure | Strong tyrosinase inhibition |

| 5-benzyl-thiazole derivatives | Structure | Antioxidant and anticancer properties |

The comparative analysis shows that while there are many derivatives with promising activities, the unique substitution pattern of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one may lead to distinctive biological effects that warrant further investigation.

Q & A

Q. How does the thiazol-4(5H)-one core influence reactivity and stability?

- Reactivity : The α,β-unsaturated ketone in the thiazolone ring facilitates Michael addition reactions, which can be exploited for prodrug design.

- Stability : The core is prone to hydrolysis under acidic conditions; stability is improved by substituting the 5-benzyl group with electron-donating substituents .

Methodological Recommendations

Q. What analytical workflows are recommended for purity assessment?

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is required for biological assays.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How should researchers validate target engagement in cellular models?

- Techniques :

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation to confirm direct binding.

- Knockdown Studies : Use siRNA/shRNA to silence putative targets (e.g., NF-κB) and assess rescue of cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.